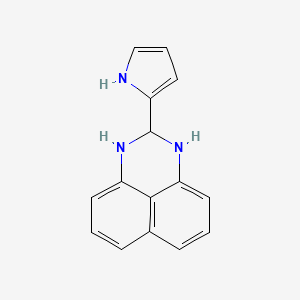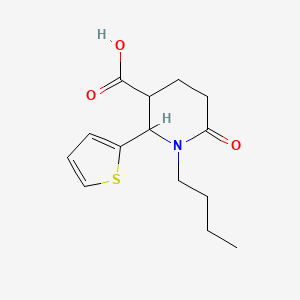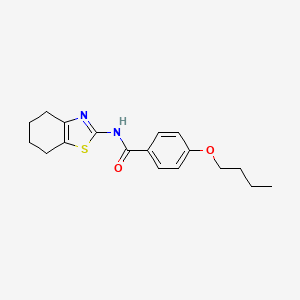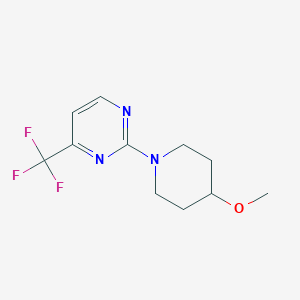
2-(1H-Pyrrol-2-yl)-2,3-dihydro-1H-perimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air . Pyrrole is a component of several larger naturally occurring compounds such as hemoglobin .
Synthesis Analysis
Pyrrole can be synthesized through several methods. One common method is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of primary amines with 1,4-diketones . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Molecular Structure Analysis
The molecular structure of pyrrole-related compounds has been determined by single crystal X-ray diffraction . Pyrrole itself consists of a five-membered ring with alternating single and double bonds, and a nitrogen atom replacing one of the carbon atoms .Chemical Reactions Analysis
Pyrrole can undergo a variety of chemical reactions. For example, it can react with alkyl halides, sulfonyl chlorides, and benzoyl chloride to give substituted pyrroles . It can also undergo Michael addition with electrophilic olefins to afford N-alkylpyrroles .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole and its derivatives can vary. For example, pyrrole is a colorless volatile liquid . Some derivatives, such as (1H-Pyrrol-2-yl)-methanol, have a melting point of 72.0 to 77.0 °C and a boiling point of 120°C/2mmHg .Aplicaciones Científicas De Investigación
Fluorescent Probes for RNA Structure Monitoring
2-(1H-Pyrrol-2-yl)-2,3-dihydro-1H-perimidine derivatives, such as pyrrolo-C (PC), have shown promise as fluorescent probes for monitoring RNA secondary structure formation. PC, a fluorescent analog of cytidine, retains Watson-Crick base-pairing capabilities with guanine and can be selectively excited in the presence of natural nucleosides, making it a potential site-specific probe for RNA structure and dynamics. Its fluorescence becomes quenched upon base-pairing, likely due to stacking interactions, providing a versatile tool for studying RNA structure, dynamics, and function under a broad range of buffer conditions (Tinsley & Walter, 2006).
Antioxidant Properties and Copper Ion Sensing
A novel pyrene-derived dihydroperimidine, synthesized and characterized for its aggregation-induced emission (AIE), exhibits selective naked eye colorimetric sensing for aqueous Cu2+ ions with turn-off fluorescence responses in excited state spectroscopy. This compound also demonstrates effective antioxidant properties, outperforming well-known antioxidants like l-ascorbic acid in assays, suggesting potential applications in oxidative stress mitigation and metal ion detection in environmental and biological contexts (Chakraborty et al., 2019).
Coordination Chemistry with Metal Complexes
Research on the coordination behaviors of perimidine ligands incorporating fused N-donor heterocyclics towards rhenium in various oxidation states has expanded the understanding of their interaction with metals. These studies have led to the synthesis of rhenium(I) and rhenium(V) complexes with potential applications in catalysis, materials science, and perhaps imaging or therapeutic agents due to their unique electronic and structural properties (Booysen et al., 2016).
Antitumor Agents
Derivatives of this compound have been explored as antitumor agents. Synthesis of pyrrolo[1,2-a]perimidines from diamines and their evaluation against various cancer cell lines have shown promising activity, indicating their potential as lead compounds in the development of new anticancer drugs. The structural versatility and bioactivity of these compounds underscore their significance in medicinal chemistry (Farghaly et al., 2014).
Enzyme Inhibition Studies
The synthesized molecule 2-(thiophen-2-yl)-2,3-dihydro-1H-perimidine has been studied for its inhibitory activity against acetylcholinesterase (AChE), compared to the reference drug tacrine. Its promising inhibitory activity highlights potential therapeutic applications in treating diseases like Alzheimer's, where AChE inhibitors play a crucial role (Alam & Lee, 2016).
Mecanismo De Acción
Target of Action
Compounds with a similar structure, such as those containing a 1h-pyrrol-2-yl group, have been found to interact with the aryl hydrocarbon receptor (ahr) pathway .
Mode of Action
For instance, compounds with a 1H-pyrrol-2-yl group have been found to activate the AhR pathway, leading to the induction of CYP1-metabolizing mono-oxygenases .
Biochemical Pathways
Compounds with similar structures have been found to influence the ahr pathway and induce cyp1-metabolizing mono-oxygenases . These enzymes play a crucial role in the metabolism of xenobiotics and endogenous compounds.
Result of Action
Based on the action of structurally similar compounds, it can be hypothesized that the activation of the ahr pathway and the induction of cyp1-metabolizing mono-oxygenases could lead to various downstream effects, including the metabolism of xenobiotics and endogenous compounds .
Safety and Hazards
Direcciones Futuras
The study of pyrrole and its derivatives is an active area of research, with potential applications in various fields such as medicine, materials science, and synthetic chemistry. Future research directions could include the development of new synthetic methods, the discovery of new biological activities, and the design of new pyrrole-based materials .
Propiedades
IUPAC Name |
2-(1H-pyrrol-2-yl)-2,3-dihydro-1H-perimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3/c1-4-10-5-2-7-12-14(10)11(6-1)17-15(18-12)13-8-3-9-16-13/h1-9,15-18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFNTSVZURSBEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)NC(NC3=CC=C2)C4=CC=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-Phenyl-2-[1-(4,4,4-trifluorobutanoyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2891714.png)

![(2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-amine](/img/structure/B2891717.png)

methyl}naphthalen-2-ol](/img/structure/B2891720.png)
![N-(3-chloro-2-methylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2891723.png)

![6-bromo-N,5,7-trimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,8-naphthyridin-2-amine](/img/structure/B2891726.png)

![1-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2891728.png)


![N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}thiophene-2-carboxamide](/img/structure/B2891733.png)
![2-Chloro-1-[3-(hydroxymethyl)-3-methyl-2,4-dihydroquinolin-1-yl]ethanone](/img/structure/B2891735.png)
